3-(Benzyloxy)-5-chlorobenzaldehyde
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Overview
Description
3-(Benzyloxy)-5-chlorobenzaldehyde is an organic compound with the molecular formula C14H11ClO2. It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the third position and a chlorine atom at the fifth position. This compound is used in various chemical syntheses and has applications in pharmaceutical and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chlorobenzaldehyde typically involves the reaction of 3-hydroxy-5-chlorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(Benzyloxy)-5-chlorobenzoic acid.
Reduction: 3-(Benzyloxy)-5-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-chlorobenzaldehyde is used in scientific research for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is utilized in the development of new drugs and in the study of chemical reactions involving benzaldehyde derivatives. The compound’s unique structure makes it valuable in the synthesis of complex molecules used in medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-chlorobenzaldehyde involves its reactivity as an aldehyde and the presence of the benzyloxy and chlorine substituents. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 3-(Benzyloxy)benzaldehyde
- 5-Chloro-2-hydroxybenzaldehyde
- 3-(Methoxy)-5-chlorobenzaldehyde
Comparison: 3-(Benzyloxy)-5-chlorobenzaldehyde is unique due to the presence of both the benzyloxy and chlorine substituents on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical applications.
Biological Activity
3-(Benzyloxy)-5-chlorobenzaldehyde is an aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated benzene ring and a benzyloxy group, which influence its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound through various studies, including its synthesis, biological testing, and potential applications.
This compound has the following structural formula:
- Molecular Formula : C13H11ClO
- CAS Number : 1228956-94-2
The presence of the benzyloxy group enhances its reactivity, making it suitable for various synthetic applications in medicinal chemistry.
Synthesis and Applications
The compound is synthesized via the coupling of substituted aromatic aldehydes, particularly through methods such as aldol condensation. Its derivatives have been explored for their potential as pharmaceutical intermediates, especially in the synthesis of chalcone derivatives, which exhibit a range of biological activities including antimicrobial properties.
Table 1: Synthesis Methods and Applications
Synthesis Method | Application |
---|---|
Coupling with aromatic aldehydes | Synthesis of chalcone derivatives |
Benzylic oxidation/reduction | Production of 3-Benzyloxybenzoic acid |
Cyclization with chromane derivatives | Inhibitors for salicylate synthase from M. tuberculosis |
Antimicrobial Activity
Studies have indicated that derivatives of this compound possess antimicrobial properties. In one study, compounds synthesized from this precursor were screened for their ability to inhibit the growth of various microbial strains. The results showed promising activity against several pathogens, suggesting potential applications in treating infections.
Antiparasitic Properties
Research has also focused on the antiparasitic potential of compounds derived from this compound. For instance, derivatives have been evaluated for their effectiveness against Plasmodium berghei and Trypanosoma cruzi, with some compounds demonstrating significant inhibition of parasite proliferation .
Anticancer Activity
The anticancer properties of benzyloxybenzaldehyde derivatives have been investigated in various studies. A series of these compounds were tested against HL-60 human leukemia cells, revealing notable cytotoxic effects. The mechanism appears to involve apoptosis induction in cancer cells, highlighting their potential as anticancer agents .
Case Studies
-
Antimicrobial Screening :
A study screened several synthesized compounds derived from this compound against common bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics. -
Antiparasitic Evaluation :
In vivo studies using mouse models infected with P. berghei demonstrated that some derivatives significantly reduced parasitemia levels compared to untreated controls. These findings suggest that modifications to the benzyloxybenzaldehyde structure can enhance antiparasitic efficacy .
Properties
IUPAC Name |
3-chloro-5-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUCMRZDZICWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681827 |
Source
|
Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228956-94-2 |
Source
|
Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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